N-benzyl-3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several heterocyclic rings and functional groups. The presence of nitrogen and sulfur atoms in the rings could result in interesting electronic properties .Chemical Reactions Analysis
The compound’s reactivity would be influenced by the functional groups present. For example, the carbamoyl group could undergo hydrolysis, and the sulfanyl group could participate in redox reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups could make it soluble in polar solvents .Scientific Research Applications
Synthesis and Biological Properties
Synthesis Techniques
Various synthesis techniques have been explored for compounds structurally similar to N-benzyl-3-[5-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide. For instance, the interaction of specific dihydronaphthaline with phenyl- and phenethylisothiocyanates, followed by treatment with alkali, leads to the formation of 2-thioxobenzo[h]quinazolines, which can be further condensed with halides to produce 2-sulfanyl-substituted quinazolines (Markosyan et al., 2008).
Biological Properties
In vitro experiments have demonstrated that similar compounds inhibit brain monoamine oxidase (MAO) activity, particularly 5-HT deamination. Some derivatives have shown moderate therapeutic effects in mouse tumor models, such as Ehrlich ascites carcinoma (EAC) and sarcoma 180 (Markosyan et al., 2008).
Antimicrobial and Antifungal Activities
Antibacterial and Antifungal Effects
Synthesized analogs structurally similar to the compound have exhibited significant antibacterial and antifungal activities against various standard strains, as tested by the cup-plate method (ANISETTI, Reddy, 2012).
Anti-Helicobacter pylori Activities
Parallel chemical expansion of similar structures has led to the development of compounds with potent and selective activities against the gastric pathogen Helicobacter pylori. These compounds met several significant in vitro microbiological criteria for novel anti-H. pylori agents (Carcanague et al., 2002).
Antitumor and Antiulcer Activities
Antitumor Properties
Some structurally related compounds have demonstrated antitumor activities, showing potential as therapeutic agents in various cancer models (Al-Suwaidan et al., 2016).
Antiulcer Activities
Derivatives of quinazoline, closely related to the compound of interest, were tested for antiulcer activity against different ulcer models in rats. Some compounds showed higher activity than the standard omeprazole (Patil, Ganguly, Surana, 2010).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-benzyl-3-[5-[2-(4-ethylanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O3S/c1-2-20-12-14-22(15-13-20)32-27(37)19-39-30-34-24-11-7-6-10-23(24)28-33-25(29(38)35(28)30)16-17-26(36)31-18-21-8-4-3-5-9-21/h3-15,25H,2,16-19H2,1H3,(H,31,36)(H,32,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PHOFIYRUAVWDHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NCC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
539.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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